5-bromo-N-(tert-butyl)picolinamide

CAS No.: 647826-69-5

Cat. No.: VC7990378

Molecular Formula: C10H13BrN2O

Molecular Weight: 257.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 647826-69-5 |

|---|---|

| Molecular Formula | C10H13BrN2O |

| Molecular Weight | 257.13 g/mol |

| IUPAC Name | 5-bromo-N-tert-butylpyridine-2-carboxamide |

| Standard InChI | InChI=1S/C10H13BrN2O/c1-10(2,3)13-9(14)8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,13,14) |

| Standard InChI Key | CSHMSFDZSULBAW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NC(=O)C1=NC=C(C=C1)Br |

| Canonical SMILES | CC(C)(C)NC(=O)C1=NC=C(C=C1)Br |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characterization

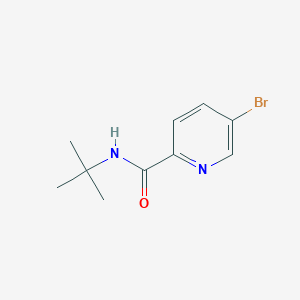

5-Bromo-N-(tert-butyl)picolinamide belongs to the picolinamide family, a subclass of pyridine derivatives. Its IUPAC name is 5-bromo-N-(tert-butyl)pyridine-2-carboxamide, reflecting the bromine substituent at the 5-position of the pyridine ring and the tert-butyl group attached to the amide nitrogen. The molecular structure is defined by the following key features:

-

Pyridine core: A six-membered aromatic ring with one nitrogen atom.

-

Bromine atom: Positioned at the 5th carbon, enabling participation in halogen-bonding interactions and cross-coupling reactions.

-

tert-Butyl amide: A bulky substituent that enhances steric hindrance and influences solubility and metabolic stability .

The compound’s SMILES notation is , and its InChIKey is MFCD17259445 . A comparative analysis with structurally similar compounds, such as 5-bromo-N-(tert-butyl)-3-methylpicolinamide (CAS 156072-91-2), highlights the impact of additional methyl groups on molecular weight (271.15 g/mol) and reactivity.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 647826-69-5 | |

| Molecular Formula | ||

| Molecular Weight | 257.13 g/mol | |

| Purity | 97% | |

| Storage Conditions | 2–8°C |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-bromo-N-(tert-butyl)picolinamide typically involves sequential functionalization of the pyridine ring. A common route includes:

-

Picolinic acid bromination: Introduction of bromine at the 5-position using brominating agents like or .

-

Amide formation: Reaction with tert-butylamine in the presence of coupling agents such as HATU or EDCI to form the tert-butyl amide bond.

This method aligns with strategies used for analogous compounds, such as 5-bromo-N-(4-methoxybenzyl)picolinamide (CAS 951885-02-2), where amidation is critical for introducing nitrogen-based substituents .

Optimization Challenges

Key challenges in synthesis include:

-

Regioselectivity: Ensuring bromination occurs exclusively at the 5-position.

-

Steric hindrance: The tert-butyl group may slow reaction rates during amidation, necessitating elevated temperatures or prolonged reaction times.

Physical and Chemical Properties

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Solid (white to off-white) | |

| Solubility | Likely soluble in DMSO/DMF | |

| Stability | Stable at 2–8°C |

Spectroscopic Data

While experimental spectra are unavailable, computational predictions suggest:

-

IR: Strong absorption bands at ~1650 cm (amide C=O stretch) and ~600 cm (C-Br stretch).

-

NMR: Expected signals include a singlet for the tert-butyl protons (~1.4 ppm) and aromatic protons in the 7–8 ppm range .

Applications and Research Findings

Pharmaceutical Intermediates

The bromine atom positions this compound as a precursor in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of biaryl structures common in drug candidates. For example, similar bromopicolinamides are used in kinase inhibitor development .

Material Science

The tert-butyl group enhances thermal stability, making the compound a candidate for ligand design in coordination chemistry. Its bulky structure could stabilize metal complexes in catalytic systems.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

| Compound | Molecular Formula | Key Feature | Application |

|---|---|---|---|

| 5-Bromo-N-(tert-butyl)picolinamide | Bromine at 5-position | Cross-coupling reactions | |

| 5-Bromo-N-(4-methoxybenzyl)picolinamide | Methoxybenzyl group | Drug discovery intermediates | |

| 5-Bromo-N-tert-butylfuran-2-carboxamide | Furan ring | Agrochemical research |

The tert-butyl variant’s steric bulk contrasts with the methoxybenzyl group’s electron-donating effects, influencing reactivity in amidation and coupling reactions .

Future Research Directions

-

Synthetic Methodology: Develop catalysts for regioselective bromination and amidation.

-

Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.

-

Computational Modeling: Predict metabolic pathways and toxicity profiles using QSAR models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume